(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride
Description
(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride is a synthetic organic compound featuring a benzodioxin ring fused to a methanone group, substituted at the para-position with an aminophenyl moiety, and stabilized as a hydrochloride salt. This compound’s structural framework aligns with pharmacologically active molecules, including antihepatotoxic agents and kinase inhibitors .
Properties
IUPAC Name |
(4-aminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3.ClH/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13;/h1-6,9H,7-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJYWBJHPKODBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279219-36-1 | |
| Record name | Methanone, (4-aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine Derivative
Step 2: Formation of Sulfonamide Intermediate (Optional in Related Syntheses)
Step 3: Preparation of 2-Bromo-N-(un/substituted-phenyl)acetamides
- Unsubstituted or substituted anilines react with bromoacetyl bromide under alkaline conditions (pH 9-10) with vigorous manual shaking.
- The reaction is monitored by thin-layer chromatography (TLC) until completion.
- The products are isolated by precipitation and filtration, yielding electrophilic acetamide intermediates.
Step 4: Coupling to Form the Target Methanone Compound
- The sulfonamide intermediate or the benzodioxin amine is reacted with the 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Lithium hydride (LiH) is used as a base to facilitate nucleophilic substitution.
- The reaction mixture is stirred at room temperature for several hours until TLC indicates completion.
- The product is precipitated by pouring the reaction mixture into crushed ice, filtered, washed, and dried to yield the final compound.
Reaction Conditions and Yields
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR) : Characteristic absorptions include N-H stretching (~3248 cm⁻¹), aromatic C-H stretching (~3045 cm⁻¹), and carbonyl C=O stretching (~1633 cm⁻¹).
- Nuclear Magnetic Resonance (1H-NMR) : Signals corresponding to aromatic protons, methylene groups of benzodioxin, and amide protons confirm structure.
- Elemental Analysis (CHN) : Confirms molecular composition consistent with the target compound.
Research Findings and Remarks
- The synthetic route employing 2,3-dihydro-1,4-benzodioxin-6-amine as a starting material is efficient and yields intermediates amenable to further functionalization.
- The use of lithium hydride as a base in DMF facilitates clean coupling reactions with bromoacetamide derivatives.
- Conversion to hydrochloride salt enhances water solubility, crucial for pharmaceutical applications.
- The methodology is adaptable for synthesizing a series of related compounds by varying the aniline substituents.
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride exhibit selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4. This property is crucial in cancer therapy as CDKs play a pivotal role in cell cycle regulation. The inhibition of CDK4 can lead to reduced cell proliferation in various cancer types.
Case Study : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models of breast cancer. The mechanism involved the disruption of the cell cycle at the G1 phase, leading to apoptosis in cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may help mitigate neurodegenerative conditions through its antioxidant properties and ability to modulate neuroinflammatory pathways.
Case Study : In a preclinical model of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function .
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in various in vitro studies.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | CDK4 inhibition | |
| Neuroprotection | Antioxidant and anti-inflammatory | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Synthesis and Derivatives
The synthesis of this compound involves several steps including the formation of the benzodioxin structure followed by amination reactions. Researchers are exploring various derivatives to enhance its pharmacological profile.
Example Synthesis Route
- Formation of Benzodioxin Core : Utilizing appropriate precursors to construct the benzodioxin framework.
- Amination Reaction : Introducing the aminophenyl group through electrophilic substitution.
- Hydrochloride Salt Formation : Converting the base form into its hydrochloride for improved solubility and stability.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Aminophenyl vs. 4-Aminophenyl Substitution
The positional isomer (3-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS 1177220-28-8) shares the benzodioxin-methanone core but differs in the amino group’s placement (meta vs. para). Studies suggest that para-substitution often enhances target affinity due to improved steric alignment in binding pockets. For example, para-aminophenyl derivatives in kinase inhibitors show higher potency than meta-substituted analogs due to optimized hydrogen bonding .
Table 1: Physicochemical Comparison of Aminophenyl-Benzodioxin Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Key Properties |
|---|---|---|---|---|
| (4-Aminophenyl)-benzodioxin-methanone HCl | Not Provided | C₁₅H₁₃ClNO₃ | Para | High polarity, HCl salt |
| (3-Aminophenyl)-benzodioxin-methanone | 1177220-28-8 | C₁₅H₁₃NO₃ | Meta | Lower aqueous solubility |
Halogenated Analogs: Chlorophenyl vs. Aminophenyl Derivatives
(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS 164526-07-2) replaces the amino group with a chlorine atom. Halogenation typically increases lipophilicity, enhancing membrane permeability but reducing solubility. Safety data for this compound indicate moderate toxicity (GHS Category 4), suggesting that the amino group in the target compound may improve biocompatibility .
Heterocyclic Variants: Thiadiazole vs. Benzodioxin Systems
5-(4-Aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (CAS 106346-58-1) replaces the benzodioxin ring with a thiadiazole moiety. Thiadiazoles are known for antimicrobial and anticancer activities but may exhibit higher metabolic instability compared to benzodioxin systems due to sulfur’s susceptibility to oxidation. The benzodioxin framework in the target compound likely offers superior metabolic stability .
Antihepatotoxic Benzodioxin-Containing Flavones
Compounds like 3',4'-(1",4"-dioxino)flavone (4f) from demonstrate significant antihepatotoxic activity comparable to silymarin. These flavones share the benzodioxin ring but incorporate a flavonoid backbone instead of a methanone-aminophenyl system. The target compound’s amino group may facilitate interactions with liver enzymes (e.g., cytochrome P450), though direct antihepatotoxic data are lacking .
Q & A
Q. What are the key steps for synthesizing (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride with optimal yield?
- Methodological Answer: Synthesis typically involves condensation reactions under reflux conditions. For example, a modified protocol using ethanol as a solvent and glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) under 4-hour reflux yields intermediates that can be purified via vacuum evaporation and filtration . Solvent choice (e.g., absolute ethanol) and catalytic acid concentration are critical for minimizing side reactions.
- Table 1: Reaction Optimization Parameters
| Solvent System | Catalyst | Reflux Time (h) | Yield (%) |
|---|---|---|---|
| Absolute Ethanol | Glacial Acetic Acid | 4 | 75–85 |
| THF | NaH (60% dispersion) | 6 | 60–70 |
Q. How can researchers confirm the structural integrity of this compound?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Follow OSHA HCS guidelines:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store in well-closed containers at room temperature .
- Emergency protocols: Contact Poison Control (US/Canada: 800-424-9300) for accidental exposure .
Advanced Research Questions
Q. How to design experiments investigating the environmental fate of this compound?
- Methodological Answer: Adopt a tiered approach:
- Phase 1 (Lab): Assess hydrolysis/photolysis rates using EPA guidelines. For example, monitor degradation under UV light (λ = 254 nm) in aqueous buffers .
- Phase 2 (Field): Use isotopic labeling (e.g., ¹⁴C) to track distribution in soil-water systems. Measure bioaccumulation in model organisms (e.g., Daphnia magna) .
Q. What analytical strategies effectively identify synthetic impurities in this compound?
- Methodological Answer: Employ HPLC-UV/HRMS with impurity reference standards (e.g., (2,4-Diaminopteridin-6-yl)methanol Hydrochloride ). Use gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to resolve peaks. Quantify impurities against USP thresholds (<3% total) .
Q. How can computational modeling predict physicochemical properties and reactivity?
- Methodological Answer: Use software like Schrödinger Suite or Gaussian to calculate:
- LogP (predicted: ~4.44 ) for solubility profiling.
- Reactivity hotspots : DFT calculations identify electron-deficient regions (e.g., benzodioxin ring) prone to nucleophilic attack .
Contradictions and Limitations in Current Evidence
- Synthesis Yields: reports 75–85% yields in ethanol, while THF-based methods () show lower efficiency (~60–70%). This suggests solvent polarity and catalyst selection significantly impact outcomes.
- Impurity Standards: While USP guidelines () mandate 97.0–102.0% purity, specific impurity thresholds for this compound remain undefined, requiring method validation .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
